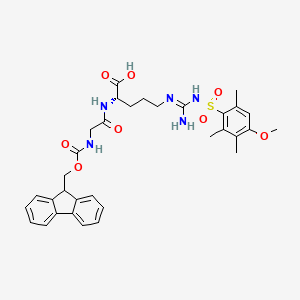

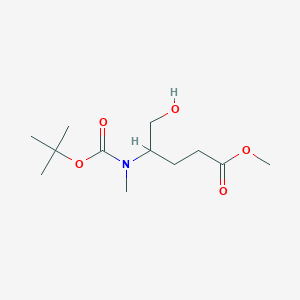

![molecular formula C10H13F3N2O3 B12281097 rel-(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12281097.png)

rel-(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide;2,2,2-trifluoroacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound rel-(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide;2,2,2-trifluoroacetic acid is a bicyclic amine derivative. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which is a common motif in many natural products and pharmaceuticals. The presence of the trifluoroacetic acid moiety enhances its stability and solubility, making it a valuable compound in various chemical and biological applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide typically involves the following steps:

Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

Introduction of the amino group: The amino group can be introduced via reductive amination or through nucleophilic substitution reactions.

Carboxamide formation: The carboxamide group is typically introduced through amidation reactions using carboxylic acid derivatives and amines.

Addition of trifluoroacetic acid: The final step involves the addition of trifluoroacetic acid to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine or the bicyclic structure to a more saturated form.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, alcohols, or thiols under basic conditions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines or saturated bicyclic compounds.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In chemistry, rel-(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is used to study enzyme interactions and receptor binding due to its stable and well-defined structure. It serves as a model compound for understanding the behavior of bicyclic amines in biological systems.

Medicine

In medicine, the compound has potential applications in drug development. Its stability and solubility make it a suitable candidate for the formulation of pharmaceuticals. It may also exhibit biological activity that can be harnessed for therapeutic purposes.

Industry

In the industrial sector, rel-(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics.

Mécanisme D'action

The mechanism of action of rel-(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The bicyclic structure allows for a high degree of specificity in binding, which can modulate the activity of the target molecule. The trifluoroacetic acid moiety may also play a role in enhancing the compound’s binding affinity and stability.

Comparaison Avec Des Composés Similaires

Similar Compounds

Bicyclo[2.2.1]heptane derivatives: These compounds share the same bicyclic core but differ in the functional groups attached.

Aminobicyclo[2.2.1]heptane derivatives: These compounds have similar amino groups but may have different substituents on the bicyclic core.

Carboxamide derivatives: These compounds contain the carboxamide group but may have different core structures.

Uniqueness

Rel-(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide is unique due to the combination of its bicyclic structure, amino group, carboxamide group, and trifluoroacetic acid moiety. This combination of features provides a distinct set of chemical and biological properties that are not found in other similar compounds.

Propriétés

Formule moléculaire |

C10H13F3N2O3 |

|---|---|

Poids moléculaire |

266.22 g/mol |

Nom IUPAC |

(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C8H12N2O.C2HF3O2/c9-7-5-2-1-4(3-5)6(7)8(10)11;3-2(4,5)1(6)7/h1-2,4-7H,3,9H2,(H2,10,11);(H,6,7)/t4-,5+,6+,7-;/m0./s1 |

Clé InChI |

QANVYSHUVXJDFF-MBWJBUSCSA-N |

SMILES isomérique |

C1[C@@H]2C=C[C@H]1[C@@H]([C@@H]2C(=O)N)N.C(=O)(C(F)(F)F)O |

SMILES canonique |

C1C2C=CC1C(C2C(=O)N)N.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B12281018.png)

![2-[[2-(2-Aminopropanoylamino)-3-methylbutanoyl]amino]-4-methylpentanoic acid](/img/structure/B12281038.png)

![(2-{[(1H-Indazol-5-yl)methyl]amino}phenyl)(1H-indol-3-yl)methanone](/img/structure/B12281047.png)

![Sodium;4-[2-[(2,2-dichloroacetyl)amino]-1,3-dihydroxypropyl]benzenesulfonate](/img/structure/B12281064.png)

![2-[(1E,3E,5E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate](/img/structure/B12281068.png)

![N-ethyl-4-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12281087.png)

![(3S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B12281110.png)